molecular formula C19H19Cl2N3O2S B183089 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide CAS No. 6419-99-4

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide

Cat. No. B183089
CAS RN: 6419-99-4
M. Wt: 424.3 g/mol
InChI Key: QZUHQQRQSAMJQW-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide, also known as BDPC, is a synthetic compound that belongs to the class of piperazine derivatives. BDPC has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects. In

Mechanism Of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide may help to alleviate symptoms of depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to have an affinity for dopamine receptors, which may contribute to its potential use in treating drug addiction.

Biochemical And Physiological Effects

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been shown to increase heart rate and blood pressure, which may limit its use in certain experimental settings.

Advantages And Limitations For Lab Experiments

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to ensure its purity and consistency. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been extensively studied for its potential therapeutic effects, which may make it a useful tool for studying the mechanisms of depression, anxiety disorders, and drug addiction. However, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has limitations for use in lab experiments due to its potential side effects, including increased heart rate and blood pressure.

Future Directions

There are a number of future directions for research on 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. One area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in combination with other drugs for the treatment of depression and anxiety disorders. Another area of interest is the potential use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to better understand the mechanisms of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide and to optimize its use in lab experiments.

Synthesis Methods

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide can be synthesized through a multi-step process starting with the reaction between 1,3-benzodioxole and chloroacetyl chloride. The resulting intermediate is then reacted with 2,4-dichlorophenylpiperazine to produce the final product, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide. The synthesis method has been extensively studied and optimized to ensure the purity and yield of the final product.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has been studied for its potential use in scientific research as a potential therapeutic agent. It has been shown to have a high affinity for the serotonin transporter and has been studied for its potential use in treating depression and anxiety disorders. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide has also been studied for its potential use in treating drug addiction and has been shown to reduce drug-seeking behavior in animal models.

properties

CAS RN

6419-99-4

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide

Molecular Formula

C19H19Cl2N3O2S

Molecular Weight

424.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dichlorophenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H19Cl2N3O2S/c20-14-2-3-16(15(21)10-14)22-19(27)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27)

InChI Key

QZUHQQRQSAMJQW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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